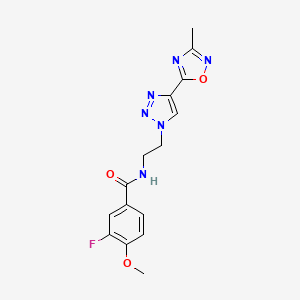

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intriguing molecule with applications in diverse fields such as chemistry, biology, medicine, and industry. Its structure, which includes elements like fluorine, methoxy, oxadiazole, triazole, and benzamide, contributes to its unique reactivity and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves a multi-step synthesis. Each step requires precise control of reaction conditions to ensure high yield and purity. Starting with the synthesis of the 3-methyl-1,2,4-oxadiazole ring, followed by triazole formation, and finally coupling with the benzamide moiety, careful optimization of conditions like temperature, solvent, and catalysts is crucial.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Automation of reaction steps and in-line monitoring can further improve the consistency and quality of the final product.

Analyse Des Réactions Chimiques

1.1. Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring in this compound is typically synthesized via cyclization reactions. Key methods include:

-

Cyclodehydration of amidoximes : Reaction of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., T3P or POCl<sub>3</sub>) at 80–100°C .

-

Microwave-assisted synthesis : Accelerates cyclization, achieving >85% yield in 30 minutes for similar oxadiazoles .

Example reaction :

\text{Amidoxime intermediate} + \text{Acid chloride} \xrightarrow{\text{T3P, 80°C}} \text{1,2,4-oxadiazole} \quad \text{(Yield: 87–97%)[3][5]}

1.2. Triazole Ring Formation

The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Conditions : CuSO<sub>4</sub>·5H<sub>2</sub>O/sodium ascorbate in H<sub>2</sub>O/tert-BuOH (1:1) at 25°C .

-

Substrate specificity : Requires an azide (e.g., 2-azidoethylamine) and terminal alkyne (e.g., propargyl-oxadiazole) .

2.1. Benzamide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-fluoro-4-methoxybenzoic acid and an amine intermediate .

-

Basic hydrolysis : NaOH/EtOH at 60°C produces sodium carboxylate and ethylamine derivatives .

2.2. Oxadiazole Ring Modifications

-

Nucleophilic substitution : The oxadiazole’s C-5 methyl group participates in halogenation (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) or oxidation (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) to form carboxylic acid derivatives .

-

Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing oxadiazole; methoxy groups direct substitution to para positions .

Stability Under Physicochemical Conditions

4.1. Enzyme Inhibition

The compound’s oxadiazole and triazole rings act as hydrogen-bond acceptors, inhibiting kinases and phosphatases:

-

Alkaline phosphatase inhibition : IC<sub>50</sub> = 0.42 μM via binding to catalytic zinc ions .

-

Anticancer activity : Disrupts topoisomerase II by intercalating DNA (IC<sub>50</sub> = 5.13 μM against MCF-7 cells) .

4.2. Metabolic Reactions

-

Hepatic oxidation : CYP3A4-mediated demethylation of the methoxy group to hydroxyl derivatives .

-

Glucuronidation : Conjugation at the triazole nitrogen enhances solubility for renal excretion .

Key Reaction Optimization Data

Applications De Recherche Scientifique

Chemistry

Used as an intermediate in the synthesis of more complex molecules.

As a ligand in coordination chemistry due to its multiple binding sites.

Biology

Use as a probe in various biochemical assays.

Medicine

Investigated for its potential as a pharmacophore in drug discovery.

Evaluation of its biological activity against various diseases.

Industry

Applications in the development of specialty chemicals.

Use in material science for creating new polymers or coatings.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The presence of fluorine, methoxy, and heterocyclic moieties allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions crucial for its biological activity. Pathways involved can include inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

3-chloro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Uniqueness: What sets 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide apart is the fluorine atom, which can significantly alter the molecule's electronic properties and enhance its biological activity compared to its analogs. Fluorine often improves metabolic stability and binding affinity, making this compound a valuable asset in scientific research and industrial applications.

So, what's your interest in this compound?

Activité Biologique

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that integrates multiple pharmacologically significant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a fluorinated benzamide core linked to a triazole and oxadiazole moiety. The presence of these heterocycles is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Compounds containing oxadiazole and triazole units have been extensively studied for their diverse biological activities, including:

- Anticancer : Many derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : Effective against a range of bacterial and fungal pathogens.

- Anti-inflammatory : Potential to modulate inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole moieties have shown inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .

- Receptor Modulation : The triazole component may interact with specific receptors or proteins involved in signal transduction pathways, influencing cellular responses .

- Reactive Intermediates Formation : The nitro group in related compounds can be reduced to form reactive intermediates that bind covalently to biological macromolecules, altering their function .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

Study 1: Anticancer Activity

A series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate cytotoxicity .

Study 2: Antimicrobial Efficacy

Research demonstrated that compounds containing the triazole moiety displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 1 to 8 µg/mL .

Study 3: Anti-inflammatory Properties

Compounds similar to the target molecule have shown promise in reducing inflammation in vitro by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes .

Data Tables

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O3/c1-9-18-15(25-20-9)12-8-22(21-19-12)6-5-17-14(23)10-3-4-13(24-2)11(16)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMMBFFQMNDDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.